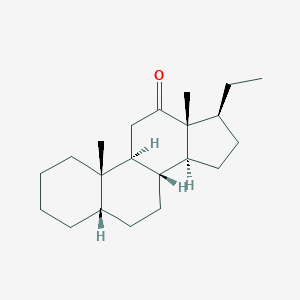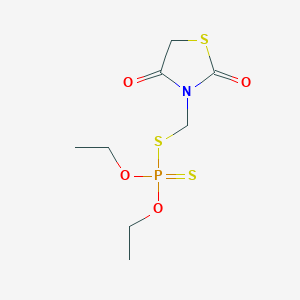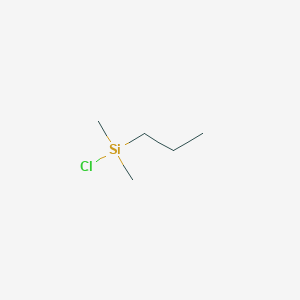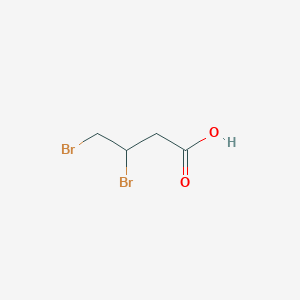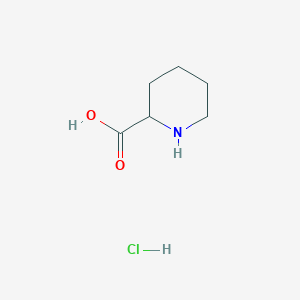
Piperidine-2-carboxylic acid hydrochloride
Overview
Description
Piperidine-2-carboxylic acid hydrochloride, also known as P2CH, is a white, crystalline solid that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a member of the piperidine family and is commonly used as a building block in the preparation of heterocyclic compounds. P2CH has also been used in scientific research applications due to its ability to form stable complexes with metal ions. The hydrochloride form of P2CH is the most commonly used form and is commercially available.
Scientific Research Applications
It has been characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum for understanding its crystal and molecular structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Piperidine-4-carboxylic acid is used as a starting material for the synthesis of certain pharmaceutical compounds, demonstrating its potential in medicinal chemistry (Rui, 2010).
It's part of a novel series of carboxylic acids containing a substituted piperidine, which are potent inhibitors of selected matrix metalloproteinases, relevant in cancer research (Pikul et al., 2001).
3β-Acyloxytropan-3α-carboxylic acid hydrochlorides, related to Piperidine-2-carboxylic acid hydrochloride, have been synthesized and studied, showing potential in biochemical studies (Burgos et al., 1992).
Its complex with chloroacetic acid has been studied by X-ray diffraction, FTIR, Raman, 1H and 13C NMR spectroscopy, offering insights into its molecular structure and hydrogen bonding properties (Komasa et al., 2008).
It is a component in the development of Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Its isolation from Trifolium repens (white clover) has been reported, which contributes to the understanding of plant biochemistry (Thomson, Heagy, Hutchison, & Davidson, 1953).
Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been prepared, showcasing its application in nanotechnology and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
It is used in the synthesis of GABA uptake inhibitors, highlighting its significance in neuropharmacology (Zhang, Zhang, Liu, Fang, & Lin, 2007).
It is involved in the synthesis of antimicrobial compounds, indicating its application in developing new antibiotics (Ovonramwen, Owolabi, & Oviawe, 2019).
Mechanism of Action
Target of Action
Piperidine-2-carboxylic acid, also known as Pipecolic acid, is an organic compound and a derivative of piperidine .
Mode of Action
It’s known that the benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Pipecolic acid is an intermediate in the lysine degradation pathway . Its biosynthesis starts from lysine . CRYM, a taxon-specific protein that also binds thyroid hormones, is involved in the pipecolic acid pathway .
Result of Action
It’s known that piperidine derivatives have shown potential clinical activity against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Piperidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the pipecolic acid pathway, where CRYM, a taxon-specific protein that also binds thyroid hormones, is involved .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For example, it has been reported to have anticancer potential . It can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can activate several molecular pathways, which further leads to apoptosis of cancer cells . For instance, it has been reported to reduce the level of Bcl-2 and increase the level of Bax-2, leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its biosynthesis starts from lysine
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Piperidine-2-carboxylic acid hydrochloride involves the reaction of piperidine with maleic anhydride followed by hydrolysis of the resulting product to yield Piperidine-2-carboxylic acid. The acid is then reacted with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Maleic anhydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with maleic anhydride in the presence of a solvent such as toluene or benzene to yield N-(2-piperidyl)maleimide.", "Step 2: The N-(2-piperidyl)maleimide is then hydrolyzed using a strong base such as sodium hydroxide or potassium hydroxide to yield Piperidine-2-carboxylic acid.", "Step 3: The Piperidine-2-carboxylic acid is then reacted with hydrochloric acid in the presence of water to form Piperidine-2-carboxylic acid hydrochloride." ] } | |
CAS RN |
15862-86-9 |
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
piperidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI Key |
AUGDEGXARBUSFU-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C(=O)O.Cl |
Canonical SMILES |
C1CC[NH2+]C(C1)C(=O)O.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





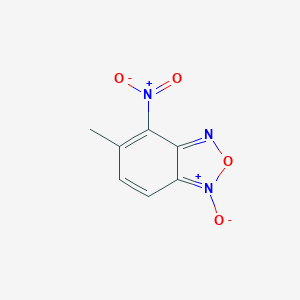



![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
